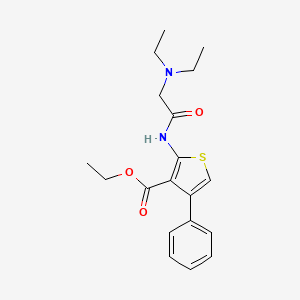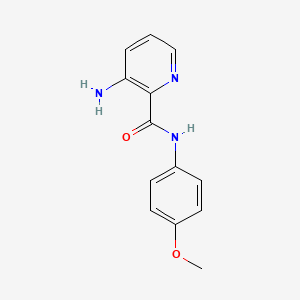
Fmoc-N-amido-peg28-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-N-amido-peg28-acid: is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected polyethylene glycol (PEG) linkers. It is widely used in the modification and functionalization of biomolecules, particularly in peptide and protein chemistry. The PEG spacer in this compound improves solubility and biocompatibility, while the Fmoc protecting group can be removed under appropriate conditions to expose the terminal amine group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of Fmoc-N-amido-peg28-acid involves large-scale synthesis using automated peptide synthesizers. The process includes solid-phase peptide synthesis (SPPS) techniques, where the compound is assembled on a resin support, allowing for efficient purification and high yield .
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).
Coupling Reactions: The exposed amine group can undergo various coupling reactions with carboxylic acids, esters, or other electrophiles to form amide bonds.
Common Reagents and Conditions:
Deprotection: 20% piperidine in DMF.
Coupling: DCC and NHS in anhydrous conditions.
Major Products:
Deprotection: Removal of the Fmoc group yields a free amine.
Coupling: Formation of amide bonds with various electrophiles.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Mechanism: The Fmoc group protects the amine functionality during synthesis and can be removed under basic conditions to expose the terminal amine. The PEG spacer provides flexibility and hydrophilicity, enhancing the solubility and biocompatibility of the modified biomolecules .
Molecular Targets and Pathways: The compound primarily targets amine groups in peptides and proteins, facilitating their modification and functionalization through coupling reactions .
Comparación Con Compuestos Similares
- Fmoc-N-amido-PEG1-acid
- Fmoc-N-amido-PEG2-acid
- Fmoc-N-amido-PEG3-acid
- Fmoc-N-amido-PEG4-acid
- Fmoc-N-amido-PEG5-acid
- Fmoc-N-amido-PEG6-acid
- Fmoc-N-amido-PEG7-acid
- Fmoc-N-amido-PEG8-acid
- Fmoc-N-amido-PEG9-acid
- Fmoc-N-amido-PEG10-acid
- Fmoc-N-amido-PEG12-acid
- Fmoc-N-amido-PEG20-acid
- Fmoc-N-amido-PEG24-acid
- Fmoc-N-amido-PEG36-acid .
Uniqueness: Fmoc-N-amido-peg28-acid stands out due to its longer PEG spacer, which provides greater flexibility and improved solubility compared to shorter PEG derivatives. This makes it particularly useful in applications requiring enhanced biocompatibility and reduced immunogenicity .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H129NO32/c76-73(77)9-11-79-13-15-81-17-19-83-21-23-85-25-27-87-29-31-89-33-35-91-37-39-93-41-43-95-45-47-97-49-51-99-53-55-101-57-59-103-61-63-105-65-66-106-64-62-104-60-58-102-56-54-100-52-50-98-48-46-96-44-42-94-40-38-92-36-34-90-32-30-88-28-26-86-24-22-84-20-18-82-16-14-80-12-10-75-74(78)107-67-72-70-7-3-1-5-68(70)69-6-2-4-8-71(69)72/h1-8,72H,9-67H2,(H,75,78)(H,76,77) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVHKAWKNBNMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H129NO32 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1544.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2705299.png)
![(E)-N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2705301.png)
![2-Fluoro[1,1'-biphenyl]-4-yl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2705302.png)

![N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2705305.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2705310.png)
![N-(2-furylmethyl)-4-{[1-[2-(isopropylamino)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}benzamide](/img/new.no-structure.jpg)
![2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2705316.png)

![N-(2,5-dimethoxybenzyl)-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2705318.png)
![2-[4-(2-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B2705319.png)
![2-Chloro-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one](/img/structure/B2705320.png)
